N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
Description
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-10(2)17(21)18-16-13-8-22-9-14(13)19-20(16)15-6-5-11(3)7-12(15)4/h5-7,10H,8-9H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECBFMPWOWQEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been tested for their in-vitro anticancer activity against various cancer cell lines.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have demonstrated anticancer activity, suggesting that they may interact with cellular targets to inhibit cancer cell proliferation.
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C21H24N4OS
- Molecular Weight : 396.5 g/mol
- CAS Number : 396722-72-8
The unique structure of this compound includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the 2,4-dimethylphenyl group and isobutyramide moiety contributes to its pharmacological properties.
Anticancer Activity
Research has shown that thienopyrazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A notable finding is that modifications to the thieno[3,4-c]pyrazole core can lead to enhanced potency against specific types of cancer:
- IC50 Values : In a study involving multiple cancer cell lines, derivatives exhibited IC50 values ranging from 0.3 μM to 1.2 μM, indicating potent cytotoxic effects against acute lymphoblastic leukemia (ALL) and neuroblastoma (NB) cells .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit critical enzymes involved in cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that thienopyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of related thienopyrazole compounds:
Comparison with Similar Compounds
Structural Analogues in the Thieno-Pyrazole Class
The compound shares structural homology with derivatives documented in patent literature and chemical databases. Key comparisons include:
a) N-[2-(2,4-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide ()
- Molecular Formula : C₂₃H₂₃N₃O₂S
- Key Differences: Substituent at Position 3: Aromatic 3,4-dimethylbenzamide vs. aliphatic isobutyramide. Lipophilicity: The benzamide group increases aromaticity and molecular weight (385.51 g/mol vs.
- Functional Implications : Benzamide derivatives are often associated with enhanced binding to fungal cytochrome bc1 complex (Complex III), as seen in strobilurin-like inhibitors .
b) Methyl-N-[2-[(1,4-dimethyl-5-phenyl-pyrazol-3-yl)oxy-methyl]phenyl]-N-methoxy-carbamate (Patent A.1.22, )
- Molecular Formula : C₂₁H₂₃N₃O₄
- Key Differences: Core Structure: Pyrazole-oxyphenyl vs. thieno-pyrazole. Bioactivity: This compound inhibits mitochondrial respiration at the Qo site of Complex III, a mechanism shared with strobilurins like azoxystrobin .
- Comparative Advantage: The thieno-pyrazole core in the target compound may confer improved metabolic stability due to sulfur incorporation.
c) (Z,2E)-5-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]oxy-2-methoxyimino-N,3-dimethyl-pent-3-enamide (Patent A.1.34, )
- Molecular Formula : C₁₉H₂₀Cl₂N₄O₃
- Key Differences: Substituents: Dichlorophenyl and methoxyimino groups vs. dimethylphenyl and isobutyramide. Mode of Action: Targets the Qo site with broad-spectrum antifungal activity, while the target compound’s isobutyramide group may favor binding to alternative sites or species-specific enzymes .
Physicochemical and Bioactivity Comparison
*Inferred from structural similarity to patented Qo/Qi inhibitors .
Mechanistic and Functional Insights
- Target vs. Strobilurin Derivatives (): Strobilurins (e.g., azoxystrobin) require a conjugated system (methoxyacrylate) for Qo site binding. The thieno-pyrazole core lacks this feature, suggesting a distinct binding mode or Qi site interaction . The dimethylphenyl group may reduce photodegradation risks compared to chlorinated analogs like A.1.34 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
